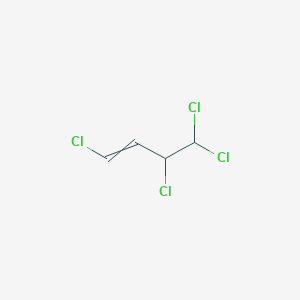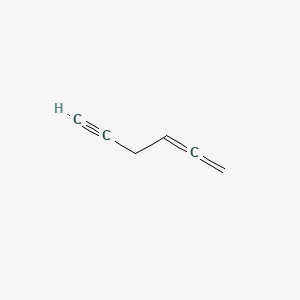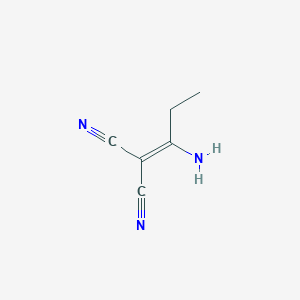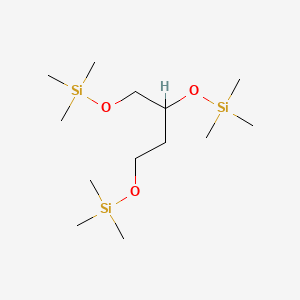
1,3,4,4-Tetrachlorobut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,4-Tetrachlorobut-1-ene is an organic compound with the molecular formula C4H4Cl4 It is a chlorinated derivative of butene, characterized by the presence of four chlorine atoms attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,4,4-Tetrachlorobut-1-ene can be synthesized through the chlorination of butene derivatives One common method involves the chlorination of 3,4-dichloro-1-buteneThe reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous introduction of chlorine gas into a reactor containing the butene derivative. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or other separation techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,4-Tetrachlorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the butene moiety can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Addition: Halogens like bromine or hydrogen halides can be used for addition reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atoms.
Addition: Halogenated or hydrogenated derivatives of the original compound.
Oxidation: Oxidized products such as alcohols or carboxylic acids.
Reduction: Reduced products like alkanes or alkenes.
Aplicaciones Científicas De Investigación
1,3,4,4-Tetrachlorobut-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,4,4-Tetrachlorobut-1-ene involves its interaction with molecular targets through its reactive chlorine atoms and double bond. These interactions can lead to the formation of covalent bonds with nucleophiles or electrophiles, resulting in various chemical transformations. The specific pathways and molecular targets depend on the reaction conditions and the nature of the interacting species .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrachlorobutane: Another chlorinated butane derivative with different chlorine atom positions.
1,1,2,2-Tetrachloroethane: A chlorinated ethane derivative with similar chlorine content but different carbon chain length.
Tetrachloroethylene: A chlorinated ethylene derivative with a similar number of chlorine atoms but different structural features.
Uniqueness
1,3,4,4-Tetrachlorobut-1-ene is unique due to its specific arrangement of chlorine atoms and the presence of a double bond. This structural feature imparts distinct reactivity and chemical properties, making it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
31955-62-1 |
|---|---|
Fórmula molecular |
C4H4Cl4 |
Peso molecular |
193.9 g/mol |
Nombre IUPAC |
1,3,4,4-tetrachlorobut-1-ene |
InChI |
InChI=1S/C4H4Cl4/c5-2-1-3(6)4(7)8/h1-4H |
Clave InChI |
VOKPCIYQZYABPF-UHFFFAOYSA-N |
SMILES canónico |
C(=CCl)C(C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B14683156.png)

![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)



